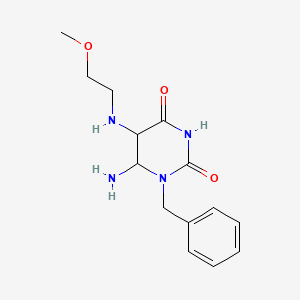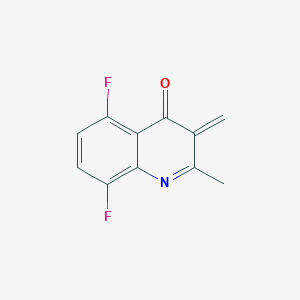
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and fluorinating agents.
Methylation: The methyl group at the 2-position is introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of Methylidene Group: The methylidene group at the 3-position is introduced through a condensation reaction with formaldehyde (HCHO) in the presence of a catalyst like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-one derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products Formed
Oxidation: Quinoline-4-one derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
作用机制
The mechanism of action of 5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5,8-Difluoroquinoline: Lacks the methyl and methylidene groups, resulting in different chemical and biological properties.
2-Methylquinoline: Lacks the fluorine and methylidene groups, affecting its stability and activity.
3-Methylidenequinoline: Lacks the fluorine and methyl groups, leading to variations in reactivity and applications.
Uniqueness
5,8-Difluoro-2-methyl-3-methylidenequinolin-4-one is unique due to the presence of both fluorine atoms and the methylidene group, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H7F2NO |
|---|---|
分子量 |
207.18 g/mol |
IUPAC 名称 |
5,8-difluoro-2-methyl-3-methylidenequinolin-4-one |
InChI |
InChI=1S/C11H7F2NO/c1-5-6(2)14-10-8(13)4-3-7(12)9(10)11(5)15/h3-4H,1H2,2H3 |
InChI 键 |
IJMXYAXWSYNSRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2C(=O)C1=C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
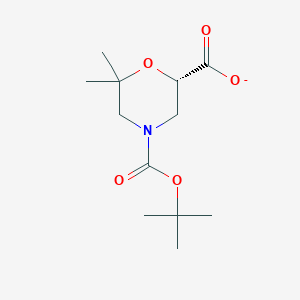


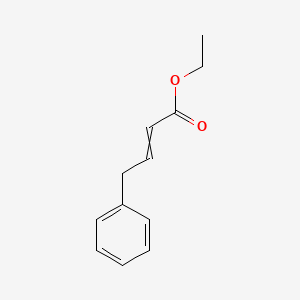
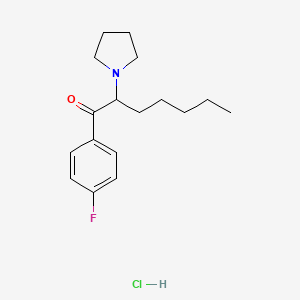
![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)
